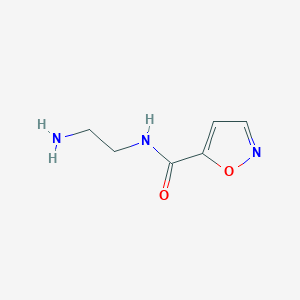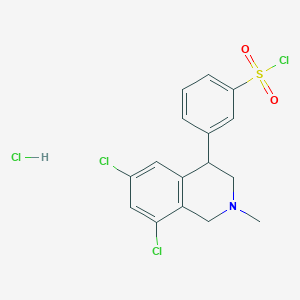
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a fluorine atom The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Aminomethyl Group Addition: The aminomethyl group can be added through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
tert-Butyl Group Attachment: The tert-butyl group is typically introduced using tert-butyl chloroformate or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group can influence the compound’s binding affinity and selectivity. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S,4S)-4-(aminomethyl)-3-chloropiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl (3S,4S)-4-(aminomethyl)-3-bromopiperidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl (3S,4S)-4-(aminomethyl)-3-iodopiperidine-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate lies in the presence of the fluorine atom, which can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to its halogenated analogs. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the compound’s overall pharmacokinetic profile.
Properties
Molecular Formula |
C11H21FN2O2 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
PWWDRFMQLZQJAY-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)
![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)


